molecular formula C12H24N2O4 B14629007 N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide CAS No. 57843-54-6

N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide

Cat. No.: B14629007
CAS No.: 57843-54-6
M. Wt: 260.33 g/mol
InChI Key: ZKUWFCJIPJXEAK-UHFFFAOYSA-N
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Description

N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide is a chemical compound with a complex structure that includes two hydroxyethyl groups and two dimethyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide typically involves the reaction of hexanediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and efficient production rates.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups in the compound.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the amide groups.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of new derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~6~-Bis(2-nitrophenyl)-1,6-hexanediamine
  • N~1~,N~6~-Bis(2-ethylhexyl)-1,6-hexanediamine
  • N~1~,N~6~-Bis(2-methyl-5-nitrophenyl)-1,6-hexanediamine

Uniqueness

N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions and stability.

Properties

CAS No.

57843-54-6

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

N,N'-bis(2-hydroxyethyl)-N,N'-dimethylhexanediamide

InChI

InChI=1S/C12H24N2O4/c1-13(7-9-15)11(17)5-3-4-6-12(18)14(2)8-10-16/h15-16H,3-10H2,1-2H3

InChI Key

ZKUWFCJIPJXEAK-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)CCCCC(=O)N(C)CCO

Origin of Product

United States

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